N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves the reaction of hydrazonoyl halides with various thiadiazole precursors. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . The process may involve multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, thiadiazole precursors, and catalysts like triethylamine. Reaction conditions often involve the use of solvents such as ethanol and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazole compounds .
Scientific Research Applications
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: Known for their insecticidal activities.
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C22H21N5OS2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H21N5OS2/c1-3-7-17-13-16(10-11-23-17)21-24-14(2)19(30-21)20(28)25-22-27-26-18(29-22)12-15-8-5-4-6-9-15/h4-6,8-11,13H,3,7,12H2,1-2H3,(H,25,27,28) |
InChI Key |
DHRMVLOEYULFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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